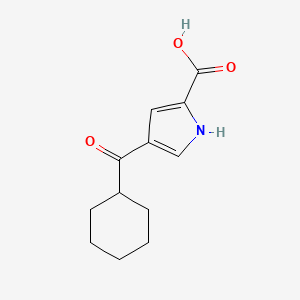
4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is also related to carboxylic acids (compounds containing a -COOH group) and cyclohexyl group (a cycloalkane with the formula C6H11) .
Chemical Reactions Analysis
Pyrrole is reactive due to the presence of an aromatic ring. It can undergo electrophilic substitution reactions. The carboxylic acid group (-COOH) is typically reactive with bases, and can undergo condensation reactions to form amides, esters, and anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, pyrrole is a colorless volatile liquid that moves freely in water and reacts with most acids to form a solid precipitate .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
4-(Cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid: can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance, making it suitable for complex organic syntheses .
Antifungal Drug Synthesis
The compound’s structural moiety is beneficial in enhancing the antifungal properties of pharmaceuticals. It can be incorporated into molecules that show improved efficacy compared to existing antifungal agents like itraconazole .
Binding Studies with Serum Albumins
In the realm of biochemistry, 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid derivatives can be studied for their binding interactions with bovine serum albumin (BSA). This is crucial for understanding the pharmacokinetics of potential drug candidates .
Organic Synthesis of Heterocyclic Compounds
This compound can serve as a precursor in the synthesis of indole derivatives, which are prevalent in various natural products and pharmaceuticals. Indoles are significant due to their biological activities and are used in treatments for various disorders .
Development of Synthetic Medicinal Blocks
The cyclohexylcarbonyl group within 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid can be a key fragment in the construction of piperidine derivatives, which are essential synthetic blocks for drug development .
Chemical Safety and Handling
Research on 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid also encompasses its safety profile, handling, and storage procedures. This information is vital for researchers working with the compound in laboratory settings .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h6-8,13H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJHOPOSWRBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

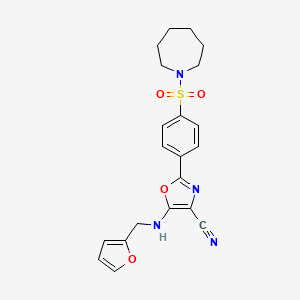
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)
![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)
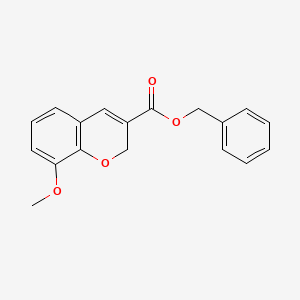
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)

![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)
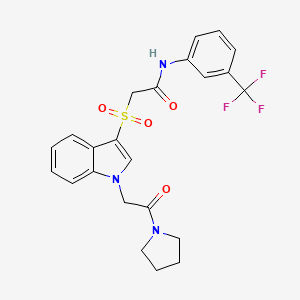
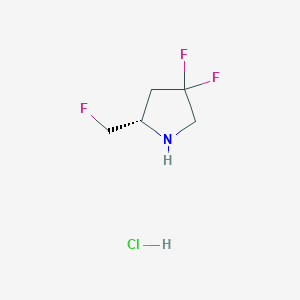
![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)
![Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2853487.png)
